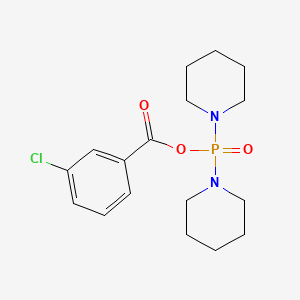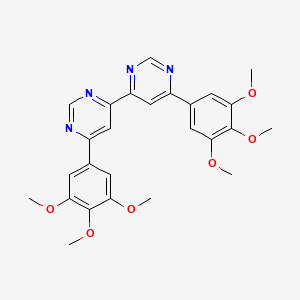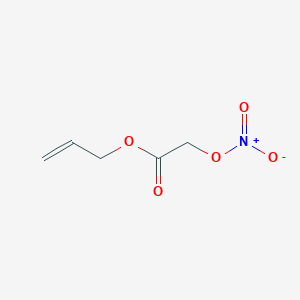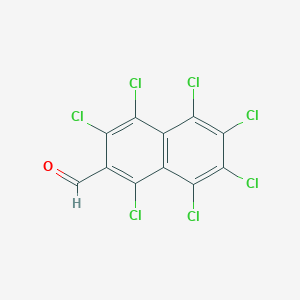
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate is a chemical compound that features a phosphoryl group bonded to two piperidine rings and a 3-chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di(piperidin-1-yl)phosphoryl 3-chlorobenzoate typically involves the reaction of phosphoryl chloride with piperidine and 3-chlorobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2C5H11N+C7H4ClCOOH→(C5H11N)2POC7H4ClCOO+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce piperidine-containing alcohols.
Applications De Recherche Scientifique
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of di(piperidin-1-yl)phosphoryl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(piperidin-1-yl)phosphoryl benzoate
- Di(piperidin-1-yl)phosphoryl 4-chlorobenzoate
- Di(morpholin-1-yl)phosphoryl 3-chlorobenzoate
Uniqueness
Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate is unique due to the presence of both piperidine rings and the 3-chlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
141931-33-1 |
|---|---|
Formule moléculaire |
C17H24ClN2O3P |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
di(piperidin-1-yl)phosphoryl 3-chlorobenzoate |
InChI |
InChI=1S/C17H24ClN2O3P/c18-16-9-7-8-15(14-16)17(21)23-24(22,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 |
Clé InChI |
ZIGQYQYOMYQNHV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(N2CCCCC2)OC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)




![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)

![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)


